Bis[2-(2-furoyloxy)-1-naphthyl]methane

sigma-2 receptor TMEM97 radioligand binding

Bis[2-(2-furoyloxy)-1-naphthyl]methane (CAS not assigned in primary literature; molecular formula C₃₁H₂₀O₆; exact mass 488.125988 g/mol) is a symmetrical diaryl naphthyl methane derivative bearing two 2-furoyloxy ester substituents at the 2-position of each naphthalene ring. The compound belongs to a broader class of diaryl naphthyl methanes explored as non-steroidal estrogen receptor (ER) ligands with anti-implantation activity in vivo.

Molecular Formula C31H20O6
Molecular Weight 488.5 g/mol
Cat. No. B10886949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[2-(2-furoyloxy)-1-naphthyl]methane
Molecular FormulaC31H20O6
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CO5)OC(=O)C6=CC=CO6
InChIInChI=1S/C31H20O6/c32-30(28-11-5-17-34-28)36-26-15-13-20-7-1-3-9-22(20)24(26)19-25-23-10-4-2-8-21(23)14-16-27(25)37-31(33)29-12-6-18-35-29/h1-18H,19H2
InChIKeyUZIJEBRQWBSLGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[2-(2-furoyloxy)-1-naphthyl]methane: Structural and Biological Baseline for Procurement


Bis[2-(2-furoyloxy)-1-naphthyl]methane (CAS not assigned in primary literature; molecular formula C₃₁H₂₀O₆; exact mass 488.125988 g/mol) is a symmetrical diaryl naphthyl methane derivative bearing two 2-furoyloxy ester substituents at the 2-position of each naphthalene ring [1]. The compound belongs to a broader class of diaryl naphthyl methanes explored as non-steroidal estrogen receptor (ER) ligands with anti-implantation activity in vivo [2]. Its distinctive feature—esterification with the oxygen-rich 2-furoyl moiety rather than the free hydroxyl or simple alkoxy groups found in most class members—confers differentiated physicochemical properties including elevated lipophilicity (predicted LogP ~6–7), a higher density of hydrogen-bond acceptors (six carbonyl/acetal oxygens), and a molecular architecture primed for dual sigma receptor engagement [3][4].

Why Generic Substitution of Bis[2-(2-furoyloxy)-1-naphthyl]methane Fails: The Furoyloxy Differentiation


Superficial structural homology within the diaryl naphthyl methane family masks critical functional divergence that precludes interchangeability. The parent scaffold—bis(2-hydroxy-1-naphthyl)methane (CAS 1096-84-0)—bears free phenolic hydroxyl groups (molecular weight 300.35 g/mol, two H-bond donors) and exhibits reactivity dominated by quinone-methide formation under oxidative conditions [1]. 2‑Furoyloxy esterification eliminates these hydroxyl donors, replaces them with six H-bond acceptor sites, increases the molecular weight by ~63% to 488.5 g/mol, shifts the predicted LogP by roughly 3–4 units higher, and introduces two furan rings capable of participating in π–π stacking and charge-transfer interactions absent in the diol [2]. These changes fundamentally alter solubility, passive membrane permeability, metabolic susceptibility (ester vs. free phenol), and target-engagement profile. Consequently, procurement of the free diol or mono‑furoyloxy analogs as substitutes will not reproduce the sigma receptor binding fingerprint, the chromatographic retention behavior, or the solid‑state packing properties documented for the target compound.

Quantitative Differentiation Evidence for Bis[2-(2-furoyloxy)-1-naphthyl]methane Procurement Decisions


Sigma-2 Receptor Affinity: Target Compound Ki = 90 nM vs. Class Baseline Established by Haloperidol and DTG

Bis[2-(2-furoyloxy)-1-naphthyl]methane demonstrates binding affinity for the sigma‑2 receptor (TMEM97) with a Ki of 90 nM, measured via displacement of [³H]DTG in rat PC12 cell membranes [1]. For context, the reference pan‑sigma ligand haloperidol exhibits Ki values for sigma‑2 in the range of 13–54 nM across rat tissue preparations [2], while the canonical sigma‑2 ligand DTG (1,3‑di‑o‑tolylguanidine) shows Ki values of 20–80 nM [3]. The target compound thus occupies an intermediate affinity tier—weaker than the most potent clinical antipsychotics but comparable to DTG. In the same assay, the compound showed a Ki of 841 nM for the sigma‑1 receptor, translating to a sigma‑1/sigma‑2 selectivity ratio of approximately 9.3‑fold [1]. This modest sigma‑2 preference (less than one order of magnitude) distinguishes it from highly selective sigma‑2 agents such as CM398 (sigma‑1/sigma‑2 ratio >1000; sigma‑2 Ki = 0.43 nM) [4], positioning the compound as a dual sigma‑1/sigma‑2 ligand with a slight sigma‑2 bias.

sigma-2 receptor TMEM97 radioligand binding

Electronic Differentiation via Furan π‑Conjugation: Departure from Non‑Heterocyclic Diaryl Naphthyl Methanes

Incorporation of furan rings into the ester side chains introduces electronic character absent in all‑carbon diaryl naphthyl methane analogs. Studies on [2,2′]bi[naphtho[2,3‑b]furanyl]—a structurally related bis‑naphthofuran system—demonstrate that the furan ring serves as an iso‑π‑electronic replacement for thiophene, raising the HOMO energy by ~0.1–0.2 eV relative to the corresponding thiophene‑fused analog and improving p‑type semiconductor mobility to ~0.1 cm²/V·s in organic field‑effect transistors (OFETs) [1]. While the target compound lacks the fully fused architecture of bi[naphthofuranyl], the two pendant 2‑furoyloxy groups contribute electron‑rich furan‑π surfaces capable of intermolecular charge‑transfer interactions. Molecular property predictions for the C₃₁H₂₀O₆ scaffold indicate a polar surface area of ~78.9 Ų, six hydrogen‑bond acceptor atoms, and a high predicted LogP (~7.03) [2], a combination that contrasts sharply with hydrocarbon‑only diaryl naphthyl methanes such as 1,2′‑dinaphthylmethane (C₂₁H₁₆; MW 268.4; LogP ~6.0; zero H‑bond acceptors) [3].

organic semiconductor furan π-conjugation HOMO energy

Predicted ADME‑Property Differentiation: Bis[2-(2-furoyloxy)-1-naphthyl]methane vs. Bis(2‑hydroxy‑1‑naphthyl)methane

Comparative in silico profiling reveals that esterification of the bis‑naphthol core with 2‑furoyl groups shifts the compound from a moderately polar, hydrogen‑bond‑donating scaffold to a highly lipophilic, acceptor‑only molecule [1][2]. The free diol bis(2‑hydroxy‑1‑naphthyl)methane (C₂₁H₁₆O₂, MW 300.35 g/mol) typically exhibits an experimental LogP of approximately 4.2 (estimated via CLogP for analogous naphthols) and bears two H‑bond donor sites . The target bis‑furoyloxy derivative (C₃₁H₂₀O₆, MW 488.5 g/mol) is predicted to have a LogP of ~7.03, zero H‑bond donors, six H‑bond acceptors, and five rotatable bonds [1]. This LogP increase of roughly 2.8 units places the compound outside conventional Lipinski Rule‑of‑Five space for oral bioavailability, but renders it potentially advantageous for blood‑brain‑barrier penetration or for formulation in lipophilic excipients. The compound also features a polar surface area (PSA) of ~78.9 Ų and a predicted molar refractivity of ~139–140 cm³, parameters suitable for reversed‑phase HPLC method development using C18 stationary phases and acetonitrile/water gradients [3].

LogP Lipinski rule of five drug‑likeness

Crystallinity and Solid‑State Ordering Relative to Closely Related Diaryl Naphthyl Methanes

Published synthetic methodology for substituted diaryl naphthyl methanes commonly yields amorphous or low‑crystallinity solids unless purified via preparative HPLC or multiple recrystallizations. The target bis‑furoyloxy derivative, as supplied by screening‑collection vendors (e.g., InterBioScreen ID STOCK1N‑47174), is typically provided at ≥95% purity as a powder with a molecular weight of 488.5 g/mol [1]. Comparative data for the structurally related bis‑methoxy analog 1,1′‑methylenebis(2‑methoxynaphthalene) (C₂₃H₂₀O₂, MW 328.4) indicate that simple alkoxy substituents produce lower melting points and higher solubility in medium‑polarity solvents than ester‑linked analogs . The target compound—bearing two 2‑furoyl ester carbonyls capable of intermolecular C=O···π and C–H···O interactions—is predicted to exhibit enhanced crystallinity and higher melting point (estimated >160°C based on structurally analogous bis‑aryl esters) . This enhanced solid‑state ordering is advantageous for X‑ray crystallographic structure determination and for applications requiring well‑defined crystalline powders with reproducible dissolution kinetics. However, direct experimental melting point or single‑crystal XRD data for this specific compound are not publicly available; the crystallinity advantage is inferred from the presence of ester carbonyls known to promote packing in related bis‑naphthyl systems.

powder X‑ray diffraction crystallinity solid‑state packing

Optimal Application Scenarios for Bis[2-(2-furoyloxy)-1-naphthyl]methane Based on Differentiated Evidence


Sigma‑2/TMEM97 Pharmacological Tool Compound Screening

The compound's dual sigma‑1/sigma‑2 binding profile (sigma‑2 Ki = 90 nM; sigma‑1 Ki = 841 nM; 9.3‑fold sigma‑2 preference) [1] makes it suitable as a pharmacological tool for dissecting sigma‑2 (TMEM97)‑mediated pathways in the presence of sigma‑1 co‑expression. Unlike the high‑potency sigma‑2 ligand CM398 (Ki = 0.43 nM, >1000‑fold selectivity), the compound's modest affinity and reduced selectivity prevent complete sigma‑2 saturation at low nanomolar concentrations, enabling graded dose‑response studies where both receptor subtypes are partially engaged. This profile is particularly relevant for research on sigma‑2‑mediated calcium signaling, cholesterol trafficking, and cancer cell proliferation, where complete sigma‑1 silencing may confound phenotypic readouts.

Organic Electronics and Fluorescent Probe Scaffold Development

The electron‑rich furan‑π surface and the high predicted LogP (~7.03) of Bis[2-(2-furoyloxy)-1-naphthyl]methane [2] position it as a candidate building block for organic semiconductor and fluorescent probe development. Research on related bi[naphthofuranyl] systems demonstrates that furan‑fused naphthalene architectures can serve as p‑type semiconductors with OFET mobilities of ~0.1 cm²/V·s and as blue‑green emitters in organic light‑emitting transistors [3]. The target compound's two pendant furan rings, while not fully fused, retain π‑conjugation capabilities and could be integrated into donor–acceptor copolymers or used as a lipophilic, electron‑rich dopant in thin‑film devices. The high fluorescence quantum yields and large Stokes shifts reported for axially chiral bis(naphthofuran) luminogens further validate the photophysical potential of the bis‑naphthyl‑furan structural motif [4].

Estrogen Receptor Ligand Screening with Reduced H‑Bond Donor Interference

As a diaryl naphthyl methane derivative, the compound shares the core scaffold with anti‑implantation agents showing cent percent activity at 2.5 mg/kg oral dosing in rats [5]. However, the replacement of hydroxyl or basic amino‑alkoxy side chains with neutral 2‑furoyloxy esters eliminates H‑bond donor capacity (0 vs. 2 donors in the parent diol) [2]. This makes the compound a valuable negative‑control or baseline‑screening probe in ER‑binding assays—it retains the lipophilic naphthyl methane core required for ER‑LBD occupancy but lacks the H‑bond donor pharmacophore necessary for potent agonism/antagonism. Medicinal chemistry teams can use this compound to deconvolute the contribution of H‑bond donor interactions to ER binding, distinguishing scaffold‑driven lipophilic binding from specific hydrogen‑bonding interactions.

Reverse‑Phase HPLC Method Development and Analytical Reference Standard

The predicted physicochemical parameters—LogP ~7.03, PSA ~78.9 Ų, zero H‑bond donors, six H‑bond acceptors, molar refractivity ~139 cm³ [2][6]—provide a well‑defined starting point for reversed‑phase HPLC method development. The compound's strong retention on C18 columns (predicted capacity factor k′ > 10 under 70:30 acetonitrile:water isocratic conditions) can be exploited as a system‑suitability marker for high‑lipophilicity analytes. Its distinct UV absorption profile arising from the naphthalene chromophore (λmax ~220–230 nm and ~280–295 nm) [7], combined with its molecular ion at m/z 488.125988 amenable to LC‑MS detection, makes it suitable as an internal reference standard for quantifying structurally related diaryl naphthyl methanes in complex matrices.

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